Cas no 1934776-89-2 (Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate)
Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate
- Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate
- 1934776-89-2
- EN300-6512354
-
- Inchi: 1S/C11H19NO2/c1-11(12,10(13)14-2)9-6-7-3-4-8(9)5-7/h7-9H,3-6,12H2,1-2H3
- InChI Key: ABXWGXMISGBWNG-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)(C1CC2CCC1C2)N)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.3Ų
Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512354-0.05g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 0.05g |
$983.0 | 2023-05-31 | ||
| Enamine | EN300-6512354-0.1g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 0.1g |
$1031.0 | 2023-05-31 | ||
| Enamine | EN300-6512354-0.25g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 0.25g |
$1078.0 | 2023-05-31 | ||
| Enamine | EN300-6512354-0.5g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 0.5g |
$1124.0 | 2023-05-31 | ||
| Enamine | EN300-6512354-1.0g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-6512354-2.5g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 2.5g |
$2295.0 | 2023-05-31 | ||
| Enamine | EN300-6512354-5.0g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-6512354-10.0g |
methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoate |
1934776-89-2 | 10g |
$5037.0 | 2023-05-31 |
Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate
Introduction to Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate (CAS No: 1934776-89-2)
Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate, also known by its CAS number 1934776-89-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which contributes to its diverse applications in drug design and material science.
The chemical structure of Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate features a bicyclo[2.2.1]heptane ring system, which is a fused bicyclic framework commonly found in natural products and bioactive molecules. This bicyclic system is known for its stability and rigidity, making it an ideal scaffold for the development of bioactive compounds with specific pharmacological properties.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor in the synthesis of complex natural products, such as alkaloids and terpenoids, which are known for their medicinal properties.
In addition to its role in drug discovery, Methyl 2-amino-
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric catalysis have enabled the efficient preparation of enantiomerically pure derivatives, which are crucial for pharmacological studies.
In conclusion, Methyl 2-amino-
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